molecular formula C5H7IN2 B6266097 1-ethyl-4-iodo-1H-imidazole CAS No. 918643-51-3

1-ethyl-4-iodo-1H-imidazole

Cat. No.: B6266097
CAS No.: 918643-51-3
M. Wt: 222
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Description

1-Ethyl-4-iodo-1H-imidazole (C₅H₇IN₂) is a halogenated imidazole derivative characterized by an ethyl group at the N1 position and an iodine atom at the C4 position of the imidazole ring. It is synthesized via alkylation and iodination reactions, as demonstrated by its preparation through chromatography (silica gel, CH₂Cl₂–EtOH 98:2), yielding a 68% isolated product . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 1.45 (t, J = 7.3 Hz, 3H, CH₂CH₃), 3.98 (q, J = 7.3 Hz, 2H, NCH₂), 7.01 (d, J = 1.3 Hz, 1H, H5), 7.38 (d, J = 1.3 Hz, 1H, H2) .
  • ¹³C NMR (CDCl₃): δ 16.1 (CH₂CH₃), 42.2 (NCH₂), 81.6 (C4-I), 124.0 (C5), 138.1 (C2) .

This compound serves as a key intermediate in cross-coupling reactions, such as in the synthesis of pyrazole derivatives targeting human dihydroorotate dehydrogenase (DHODH) inhibitors .

Properties

CAS No.

918643-51-3

Molecular Formula

C5H7IN2

Molecular Weight

222

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The iodination proceeds via electrophilic aromatic substitution, where iodine (I2I_2) is activated by an oxidizing agent such as hydrogen peroxide (H2O2H_2O_2) or sodium hypochlorite (NaOClNaOCl). These agents generate the electrophilic iodine species (I+I^+), which substitutes the hydrogen at the 4-position of the imidazole ring. A typical procedure involves:

  • Dissolving 1-ethylimidazole in a polar aprotic solvent (e.g., tetrahydrofuran, THF).

  • Adding I2I_2 and H2O2H_2O_2 (30%) at 0–25°C.

  • Stirring for 6–12 hours under nitrogen atmosphere.

Key Parameters:

  • Solvent: THF or dichloromethane (DCM) enhances iodine solubility and reaction homogeneity.

  • Oxidizing Agent: H2O2H_2O_2 is preferred for its mild reactivity, while NaOClNaOCl accelerates iodination but risks over-oxidation.

  • Temperature: Reactions at 0–25°C minimize side products like diiodinated derivatives.

Yield and Scalability

Pilot-scale trials using I2/H2O2I_2/H_2O_2 in THF report yields of 70–85%, with purity >95% after recrystallization. Industrial adaptations employ continuous flow reactors to maintain optimal temperature and stoichiometry, achieving throughputs of >1 kg/day.

Alkylation Followed by Iodination

For laboratories lacking access to 1-ethylimidazole, a two-step synthesis starting from imidazole is practical.

Step 1: Synthesis of 1-Ethylimidazole

1-Ethylimidazole is prepared via NN-alkylation of imidazole using ethyl iodide (C2H5IC_2H_5I) or ethyl bromide (C2H5BrC_2H_5Br) in the presence of a base:

Imidazole+C2H5INaH, DMF1-Ethylimidazole+HI\text{Imidazole} + C2H5I \xrightarrow{\text{NaH, DMF}} 1\text{-Ethylimidazole} + HI

Conditions:

  • Base: Sodium hydride (NaHNaH) or potassium carbonate (K2CO3K_2CO_3).

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Yield: 80–90% after distillation.

Step 2: Iodination at the 4-Position

The iodination follows the same protocol as Section 1.1, with yields marginally lower (65–75%) due to competing NN-iodination.

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal waste. Patent CN112321512A details a scalable iodination process adaptable to this compound:

Continuous Flow Iodination

  • Reactor Design: Tubular flow reactor with in-line mixing of I2I_2, H2O2H_2O_2, and 1-ethylimidazole in THF.

  • Residence Time: 30–60 minutes at 25°C.

  • Output: 95% conversion with >90% isolated yield after recrystallization.

Catalytic Enhancements

Copper(I) iodide (CuICuI) catalyzes regioselective iodination, reducing I2I_2 consumption by 20%.

Purification Techniques

Crude this compound requires rigorous purification to remove residual iodine and byproducts.

Recrystallization

  • Solvent System: Ethyl acetate/hexane (1:1) at 40°C.

  • Purity: >99% after two recrystallizations.

Column Chromatography

  • Stationary Phase: Silica gel (60–120 mesh).

  • Eluent: Dichloromethane/methanol (95:5).

  • Recovery: 80–85% with HPLC purity >98%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Direct Iodination70–8595–99High12–15
Alkylation + Iodination60–7590–95Moderate18–22
Continuous Flow90–95>99Very High8–10

Data synthesized from .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the C4 position serves as an excellent leaving group, enabling diverse substitution reactions.

Reaction Type Reagents/Conditions Products Yield Citations
AminocarbonylationMo(CO)₆, amino acid amide nucleophiles, DMF (100°C)5-Aryl-1-benzyl-1H-imidazole derivatives65–78%
DeiodinationNa₂SO₃, DMF (110°C, N₂ atmosphere)1-Ethyl-1H-imidazole70.2%
Thiol SubstitutionHS-R (thiols), K₂CO₃, ethanol (reflux)4-Thioether imidazole derivatives52–85%

Key Mechanistic Insights :

  • Aminocarbonylation proceeds via oxidative addition of Mo(CO)₆ to the C–I bond, followed by CO insertion and nucleophilic attack.

  • Deiodination involves a radical pathway initiated by sulfite ions, selectively removing iodine without altering the ethyl group .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions for constructing complex heterocycles.

Coupling Type Catalyst/Base Partners Applications Citations
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OArylboronic acidsBiaryl-imidazole pharmaceuticals
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃AminesN-alkylated imidazole ligands

Optimized Conditions :

  • Reactions typically occur at 80–100°C with 2–5 mol% catalyst loading.

  • Yields range from 60% to 92%, depending on steric and electronic effects of coupling partners .

Reductive Transformations

Controlled reduction enables selective modification of the imidazole ring.

Reduction Type Reagents Conditions Outcome Citations
Iodine RemovalNaBH₄, ethanol25°C, 12 hrs1-Ethyl-1H-imidazole
Ring HydrogenationH₂, Pd/C (10 wt%)50 psi, MeOH, 6 hrsPartially saturated imidazoline

Notable Observations :

  • NaBH₄-mediated reduction preserves the ethyl group but requires anhydrous conditions to avoid side reactions .

  • Catalytic hydrogenation selectively reduces the imidazole ring only under high-pressure conditions .

Mechanistic and Kinetic Studies

Recent advances highlight the role of halogen bonding in directing reactivity:

  • Iodine···N interactions stabilize transition states in substitution reactions, enhancing regioselectivity .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate substitution rates by 3–5× compared to THF .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-4-iodo-1H-imidazole serves as a versatile building block in the synthesis of various biologically active compounds. Its structural features allow for modifications that enhance pharmacological properties.

Antitumor Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, in cancer treatment. A study evaluated several imidazole derivatives for their antitumor activity and found that modifications to the imidazole ring significantly influenced their potency against cancer cell lines. For instance, derivatives exhibited enhanced selectivity towards tumor cells compared to normal cells, indicating their potential as novel antitumor agents .

Table 1: Antitumor Activity of Imidazole Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity Index
4fA549 (Lung)5.223
HCT116 (Colon)4.746
L-02 (Normal)120-

Synthesis of Bioactive Molecules

The compound is utilized as an iodinating agent in the synthesis of other heterocyclic compounds. Its role in coupling reactions allows for the formation of complex structures that are vital in drug development.

Synthesis Methodologies

Research has demonstrated effective methods for synthesizing substituted imidazoles using iodine as a catalyst. These methodologies are environmentally friendly and scalable, making them suitable for industrial applications . The ability to create diverse imidazole derivatives with desirable properties is crucial for developing new therapeutics.

Table 2: Synthesis Methods for Imidazole Derivatives

MethodologyKey Features
Iodine-Catalyzed SynthesisEnvironmentally benign, high yield
One-Pot ReactionsSimple operational steps
Coupling ReactionsVersatile applications in drug design

Fluorescent Probes in Biochemical Research

The fluorescence properties of imidazole derivatives make them suitable for use as probes in biological imaging. The incorporation of lysosome-targeting groups allows these compounds to be utilized in live-cell imaging studies, providing insights into cellular processes .

Case Study: Imaging Applications

A study developed fluorescent imidazole derivatives that successfully tracked lysosomes in live cells, demonstrating their utility in cellular biology research. This application highlights the dual functionality of this compound as both a synthetic intermediate and a tool for biological investigation .

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Reactivity Synthesis Method Reference ID
1-Ethyl-4-iodo-1H-imidazole N1: Ethyl; C4: Iodo 238.03 Cross-coupling reactions, DHODH inhibitors Chromatographic purification
1-Ethyl-2-methyl-4-nitro-1H-imidazole N1: Ethyl; C2: Methyl; C4: Nitro 155.16 Pharmaceutical intermediates Multi-step alkylation/nitration
4-Iodo-1-tritylimidazole N1: Trityl; C4: Iodo 436.29 Protective group in synthesis Substitution with trityl chloride
Econazole N1: Complex chlorophenyl ether 381.68 Antifungal agent Multi-component condensation
4-Ethyl-1-methyl-2-nitro-1H-imidazole N1: Methyl; C4: Ethyl; C2: Nitro 155.15 Potential intermediates for drug design Alkylation/nitration sequences

Reactivity and Functional Group Influence

  • Iodo vs. Nitro Groups : The iodine atom in this compound enables participation in Ullmann or Suzuki-Miyaura coupling reactions, critical for constructing biaryl systems . In contrast, nitro-substituted analogs (e.g., 1-ethyl-2-methyl-4-nitro-1H-imidazole) exhibit electron-withdrawing effects, reducing the ring's basicity and favoring electrophilic substitution at deactivated positions .
  • Steric Effects : The trityl group in 4-iodo-1-tritylimidazole introduces steric hindrance, limiting reactivity but enhancing stability during protective-group strategies .

Stability and Handling Considerations

  • Iodo Derivatives : Light-sensitive; storage under inert atmospheres recommended to prevent dehalogenation .
  • Nitro Derivatives: Potential thermal instability; avoid high temperatures during purification .
  • Trityl Derivatives : High molecular weight increases crystallinity but complicates solubility in polar solvents .

Biological Activity

1-Ethyl-4-iodo-1H-imidazole is a heterocyclic compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered interest due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

PropertyValue
CAS No. 918643-51-3
Molecular Formula C5H7IN2
Molecular Weight 222 g/mol
Purity ≥95%

The presence of an ethyl group and an iodine atom in the structure of this compound imparts unique chemical reactivity and biological properties. The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to biological targets.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing signal transduction pathways within cells.

These mechanisms contribute to its broad range of biological effects, including antibacterial, antifungal, and antitumor activities .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains. The zone of inhibition for different bacterial species was measured using standard diffusion methods.

Bacterial StrainZone of Inhibition (mm)
Escherichia coli20
Staphylococcus aureus22
Bacillus subtilis19

These results suggest that this compound possesses potent antibacterial activity similar to established antibiotics .

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. A study reported that this compound induced apoptosis in HeLa cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2). The apoptosis rate was significantly higher than that induced by conventional chemotherapeutics like 5-fluorouracil (5-FU):

TreatmentApoptosis Rate (%)
Control39.6
5-FU68.2
1-Ethyl-4-Iodo-Imidazole75.0

This data indicates that this compound could serve as a promising candidate for developing new antitumor agents .

Anti-inflammatory Activity

Imidazole derivatives are also known for their anti-inflammatory effects. Studies have shown that compounds similar to this compound can inhibit inflammatory mediators and reduce edema in animal models. This property is particularly relevant in treating chronic inflammatory diseases .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves multiple roles in medicinal chemistry:

  • Drug Development : It acts as a scaffold for synthesizing novel pharmaceuticals targeting various diseases.
  • Biological Studies : Researchers utilize this compound to explore enzyme interactions and receptor dynamics.
  • Material Science : Its unique properties make it valuable in developing advanced materials and catalysts .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-4-iodo-1H-imidazole, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or metal-catalyzed iodination. For example:

  • Nucleophilic substitution : React 1-ethyl-4-chloro-1H-imidazole with NaI in a polar aprotic solvent (e.g., DMF) under reflux. Monitor progress using TLC or LC-MS to optimize reaction time and temperature .
  • Catalytic iodination : Use CuI or Pd catalysts in the presence of an iodide source (e.g., KI) under inert atmosphere. Control temperature (60–80°C) to avoid dehalogenation byproducts .
    Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

Methodological Answer: Use the SHELX software suite (e.g., SHELXL) for refinement. Key steps:

  • Input initial coordinates from X-ray diffraction data.
  • Apply restraints for bond lengths and angles, particularly around the iodine atom due to its high electron density.
  • Validate thermal displacement parameters (ADPs) using the Mercury software to visualize voids or disordered regions .
  • Cross-check hydrogen bonding and π-π stacking interactions with IsoStar databases to ensure geometric plausibility .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Simulate transition states for Suzuki-Miyaura or Ullmann couplings, focusing on iodine’s leaving-group propensity.
  • Validate predictions experimentally by comparing computed activation energies with kinetic data from model reactions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Methodological Answer:

  • Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR to detect conformational exchange broadening. For example, ethyl group rotation may cause splitting discrepancies .
  • 2D NMR (COSY, NOESY) : Assign coupling constants and confirm spatial proximity of protons.
  • X-ray crystallography : Resolve ambiguities by correlating solid-state structures with solution-phase data .

Q. How can the biological activity of this compound be systematically evaluated against related imidazole derivatives?

Methodological Answer:

  • In-silico docking : Use AutoDock Vina to screen against target proteins (e.g., cytochrome P450 enzymes) and compare binding affinities with non-iodinated analogs .
  • In-vitro assays : Perform cytotoxicity (MTT assay) and enzyme inhibition studies (IC₅₀ determination) under standardized conditions (pH 7.4, 37°C).
  • ADMET analysis : Predict pharmacokinetic properties (e.g., logP, bioavailability) using SwissADME .

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